molecular formula C24H48LaO6 B13775823 Lan-thanum 2-ethylhexanoate

Lan-thanum 2-ethylhexanoate

Cat. No.: B13775823
M. Wt: 571.5 g/mol
InChI Key: OPSIPADNUJORFA-UHFFFAOYSA-N
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Description

Lanthanum 2-ethylhexanoate (La(C8H15O2)3) is an organolanthanum compound with the molecular formula C24H45LaO6 and a molecular weight of 568.52 g/mol . It is commercially available in purities ranging from 99% (2N) to 99.999% (5N), with applications spanning catalysis, coatings, and metal-organic chemistry . The compound is typically a white crystalline or powdery solid, soluble in organic solvents like ethanol and chloroform, and melts between 100–200°C . Its hazardous nature mandates careful handling, as indicated by its "Danger" signal word and hazard codes for skin/eye irritation and flammability .

Properties

Molecular Formula

C24H48LaO6

Molecular Weight

571.5 g/mol

IUPAC Name

2-ethylhexanoic acid;lanthanum

InChI

InChI=1S/3C8H16O2.La/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);

InChI Key

OPSIPADNUJORFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[La]

Origin of Product

United States

Preparation Methods

Direct Reaction of Lanthanum Oxide or Hydroxide with 2-Ethylhexanoic Acid

The most common laboratory and industrial method for synthesizing lanthanum tris(2-ethylhexanoate) involves the reaction of lanthanum oxide (La2O3) or lanthanum hydroxide (La(OH)3) with 2-ethylhexanoic acid (C8H16O2) in an organic solvent such as hexane or toluene. The general reaction scheme is:

$$
\text{La}2\text{O}3 + 6 \text{C}8\text{H}{15}\text{COOH} \rightarrow 2 \text{La}( \text{C}8\text{H}{15}\text{COO} )3 + 3 \text{H}2\text{O}
$$

or

$$
\text{La(OH)}3 + 3 \text{C}8\text{H}{15}\text{COOH} \rightarrow \text{La}( \text{C}8\text{H}{15}\text{COO} )3 + 3 \text{H}_2\text{O}
$$

Reaction Conditions:

  • The mixture is heated under reflux, typically at temperatures ranging from 80°C to 150°C, to promote complete reaction.
  • The reaction time varies from several hours up to 24 hours depending on the scale and reactants' purity.
  • The solvent choice (hexane or toluene) assists in controlling viscosity and facilitates product isolation.
  • Water produced during the reaction is removed to drive the equilibrium toward product formation.

Purification:

  • The crude product is purified by filtration to remove unreacted solids.
  • Subsequent washing with solvent and drying under reduced pressure yields the pure lanthanum 2-ethylhexanoate as a yellow crystalline solid.

This method is scalable and commonly used in industrial settings with process optimization for yield and purity control.

Reaction of Lanthanum Metal with 2-Ethylhexanoic Acid

An alternative synthetic route involves the direct reaction of lanthanum metal powder with 2-ethylhexanoic acid. This method is less common due to the reactivity of lanthanum metal but offers advantages in terms of reagent cost and byproduct management.

Key Features:

  • The metal is refluxed with 2-ethylhexanoic acid in a solvent such as toluene for 8–24 hours.
  • Hydrogen gas is generated as a byproduct and removed from the reaction mixture.
  • The reaction mixture is stirred continuously to ensure homogeneity.
  • After completion, unreacted metal is removed by hot filtration.
  • The product crystallizes upon cooling and is isolated by filtration and washing.

This method yields lanthanum 2-ethylhexanoate with high purity and low water content (<400 ppm), which is crucial for applications in polymerization catalysis.

Research Outcomes and Data Analysis

Purity and Yield Data from Metal Reaction Route

Metal Used Reaction Time (h) Yield (%) Purity (%) Water Content (ppm)
Lanthanum 8–24 64–87 95.3–99.5 <400
  • The variation in yield and purity depends on reaction time and solvent volume.
  • Lower water content is essential for catalytic applications, as water inhibits polymerization activity.

Effect of Reaction Parameters on Product Quality

  • Increasing reaction time improves yield but may increase viscosity, requiring solvent adjustment.
  • Temperature control during reflux is critical to avoid decomposition or side reactions.
  • Solvent choice affects solubility and crystallization behavior of the product.

Industrial Production Considerations

  • Continuous monitoring of temperature, pressure, and reactant concentrations ensures consistent product quality.
  • Optimization of reaction parameters leads to improved yield and reduced impurities.
  • Removal of water by azeotropic distillation or drying under vacuum is standard practice.

Comparative Summary of Preparation Methods

Preparation Method Reactants Solvent Reaction Conditions Byproducts Advantages Disadvantages
Lanthanum oxide/hydroxide + acid La2O3 or La(OH)3 + 2-ethylhexanoic acid Hexane, Toluene Reflux 80–150°C, several hours Water Scalable, well-established Requires removal of water
Lanthanum metal + acid La metal + 2-ethylhexanoic acid Toluene Reflux 8–24 h Hydrogen gas High purity, low water content Handling reactive metal, gas byproduct

Additional Notes on Related Preparations

  • The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid, a key precursor, can be efficiently performed using oxygen or air with N-hydroxyphthalimide catalyst under mild conditions, which supports the sustainable synthesis of the acid used in lanthanum 2-ethylhexanoate preparation.
  • Lanthanum 2-ethylhexanoate is also used as a precursor in sol-gel processes for lanthanum chromite fibers, where its coordination chemistry facilitates fiber formation and high-temperature stability.

Chemical Reactions Analysis

Catalytic Activity in Polymerization

Lanthanum 2-ethylhexanoate acts as a Lewis acid catalyst in ring-opening polymerization (ROP) and coordination-insertion mechanisms .

Thermal Decomposition Pathways

At elevated temperatures (>300°C), lanthanum 2-ethylhexanoate decomposes to form lanthanum oxide (La₂O₃), carbon dioxide, and water . This reaction is critical in flame spray pyrolysis (FSP) for synthesizing perovskite oxides like La-doped BaTiO₃.

Decomposition Reaction:

2La(C7H15COO)3+21O2La2O3+42CO2+33H2O2\,\text{La}(\text{C}_7\text{H}_{15}\text{COO})_3+21\,\text{O}_2\rightarrow \text{La}_2\text{O}_3+42\,\text{CO}_2+33\,\text{H}_2\text{O}

Experimental Conditions and Outcomes:

ParameterValue
Decomposition Temp750–1100 K
Nanoparticle Size3–10 nm
CrystallinityAmorphous to cubic

Source: NSF-funded FSP studies

Oxidation Reactions

The compound participates in oxidation reactions, particularly in industrial drying applications. As a paint drier, it accelerates the autoxidation of unsaturated fatty acids via radical chain mechanisms .

Proposed Mechanism:

  • Initiation: La³⁺ abstracts a hydrogen radical from the substrate.

  • Propagation: Peroxide radicals form and cross-link polymer chains.

  • Termination: Stable network polymers are generated.

Reaction with Inorganic Salts

Lanthanum 2-ethylhexanoate undergoes metathesis with metal nitrates to form mixed-metal complexes, as demonstrated in cerium nitrate systems :

La(C7H15COO)3+Ce(NO3)3La Ce mixed oxide+volatile byproducts\text{La}(\text{C}_7\text{H}_{15}\text{COO})_3+\text{Ce}(\text{NO}_3)_3\rightarrow \text{La Ce mixed oxide}+\text{volatile byproducts}

Characterization Data:

  • IR Peaks: 1540 cm⁻¹ (asymmetric COO⁻ stretch), 1450 cm⁻¹ (symmetric COO⁻ stretch) .

  • XRD: Broad peaks indicate amorphous La-Ce oxides .

Stability and Byproduct Formation

Prolonged storage or exposure to moisture leads to hydrolysis, forming lanthanum hydroxide and 2-ethylhexanoic acid . Contaminants like residual acid (≤0.5%) are common in commercial samples .

Scientific Research Applications

Lanthanum(III) 2-ethylhexanoate solution has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions and polymerization processes.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Widely used as a drier in the production of inks, coatings, and paints

Mechanism of Action

The mechanism of action of Lanthanum(III) 2-ethylhexanoate involves its interaction with molecular targets through coordination chemistry. The lanthanum ion can form stable complexes with various ligands, influencing the reactivity and properties of the compound. These interactions can affect the drying process in industrial applications and the catalytic activity in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Rare Earth 2-Ethylhexanoates

Chemical and Structural Properties

Lanthanum vs. Cerium 2-Ethylhexanoate

  • Lattice Parameters : Lanthanum compounds generally exhibit larger lattice constants than cerium analogs due to La<sup>3+</sup>'s larger ionic radius (1.16 Å vs. Ce<sup>3+</sup> at 1.14 Å). For example, La4B14O27 has lattice parameters of a = 1120.84 Å, b = 641.98 Å, c = 2537.2 Å, compared to Ce4B14O27 (a = 1117.8 Å, b = 640.9 Å, c = 2531.7 Å) .
  • Thermal Stability: Lanthanum oxide/hydroxide compounds demonstrate higher thermal stabilization than cerium analogs, making La 2-ethylhexanoate preferable in high-temperature applications like corrosion-resistant coatings .

Lanthanum vs. Neodymium 2-Ethylhexanoate

  • Magnetic and Optical Properties : Neodymium derivatives are valued for their strong magnetic properties (e.g., in NdFeB magnets) and fluorescence, whereas lanthanum compounds are primarily used in catalysis and coatings due to their cost-effectiveness and chemical stability .
Table 1: Key Properties of Rare Earth 2-Ethylhexanoates
Property Lanthanum 2-Ethylhexanoate Cerium 2-Ethylhexanoate Neodymium 2-Ethylhexanoate
Molecular Formula C24H45LaO6 C24H45CeO6 C24H45NdO6
Ionic Radius (Å) 1.16 1.14 1.11
Melting Point (°C) 100–200 90–190 120–210
Key Applications Catalysis, Coatings Polishing, Catalysis Magnets, Lasers

Catalytic Performance

  • Homogeneous Catalysis: Lanthanum 2-ethylhexanoate acts as a homogeneous catalyst in esterification and sol-gel synthesis. In laurate-catalyzed reactions, lanthanum compounds retain ~90% activity after reuse, comparable to copper laurate but with higher thermal resilience .
  • Comparison with Cerium: Cerium 2-ethylhexanoate is more reactive in redox catalysis (e.g., automotive exhaust systems) due to Ce<sup>3+</sup>/Ce<sup>4+</sup> redox flexibility, whereas lanthanum excels in non-redox processes like polymer stabilization .
Table 2: Market Performance (2025 Forecast)
Compound Market Share (%) Growth Driver
Lanthanum 2-Ethylhexanoate 30 Coatings, Catalysts
Cerium 2-Ethylhexanoate 40 Polishing, Automotive Catalysts
Neodymium 2-Ethylhexanoate 20 Magnets, Lasers

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing lanthanum 2-ethylhexanoate, and how do reaction conditions influence product purity?

  • Methodology : A common approach involves dissolving lanthanum oxide (La₂O₃) in nitric acid to form lanthanum nitrate, followed by reaction with 2-ethylhexanoic acid under controlled pH (~5) and temperature (e.g., 90°C). Hydrazine hydrate may act as a bridging ligand to stabilize the complex. Post-synthesis purification includes filtration, washing with water/alcohol/ether, and desiccation .
  • Key Variables : pH adjustments, stoichiometric ratios of reactants, and solvent selection (aqueous vs. organic) significantly impact crystallinity and yield. Analytical validation via elemental analysis (EDTA titration for La³⁺ content) is critical .

Q. Which spectroscopic and thermal analysis techniques are most effective for characterizing lanthanum 2-ethylhexanoate?

  • FTIR : Identifies coordination modes of the 2-ethylhexanoate ligand (e.g., symmetric/asymmetric carboxylate stretches at ~1400–1600 cm⁻¹).
  • TG-DTA : Quantifies thermal stability and decomposition steps (e.g., loss of hydrazine, ligand pyrolysis, La₂O₃ formation). Heating rates (e.g., 10°C/min in air) must be standardized to ensure reproducibility .
  • XRD : Confirms amorphous vs. crystalline phases post-synthesis. Peaks corresponding to La₂O₃ at ~30° 2θ indicate incomplete ligand retention .

Advanced Research Questions

Q. How can kinetic parameters of lanthanum 2-ethylhexanoate’s thermal decomposition be derived, and what mechanistic insights do they provide?

  • Methodology : Apply the Coats-Redfern equation to non-isothermal TG data. For example, decomposition stages (e.g., ligand loss at 200–400°C, La₂O₃ formation >600°C) are modeled using first-order kinetics. Activation energy (Eₐ) calculations reveal rate-limiting steps, such as ligand-metal bond cleavage .
  • Contradiction Analysis : Discrepancies between theoretical and experimental mass loss may arise from incomplete oxidation or intermediate carbonate phases (e.g., LaOHCO₃). Cross-validate with evolved gas analysis (EGA) or mass spectrometry .

Q. What comparative advantages does lanthanum 2-ethylhexanoate offer over other metal carboxylates (e.g., stannous 2-ethylhexanoate) in catalytic applications?

  • Catalytic Efficiency : Unlike tin-based catalysts (e.g., stannous octanoate in polyurethane foam synthesis ), lanthanum carboxylates exhibit lower toxicity and higher thermal stability. However, their catalytic activity in polymerization may require co-catalysts or optimized ligand environments.
  • Experimental Design : Compare induction periods, reaction rates, and product molecular weights in model reactions (e.g., ring-opening polymerization). Use NMR or GPC to quantify catalytic performance .

Q. How do solvent polarity and coordination strength influence the solubility and reactivity of lanthanum 2-ethylhexanoate in organic syntheses?

  • Methodology : Test solubility in aprotic (e.g., THF, toluene) vs. protic (e.g., ethanol) solvents. Conduct kinetic studies of esterification or transesterification reactions.
  • Data Interpretation : Lower solubility in polar solvents may correlate with ligand chelation strength. Spectroscopic shifts (e.g., FTIR) can reveal solvent-ligand interactions .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies between XRD and TG-DTA data during thermal decomposition studies?

  • Case Example : If XRD identifies La₂O₃ as the final product but TG mass loss exceeds theoretical values, consider intermediate phases (e.g., La₂O₂CO₃) or residual carbon. Use complementary techniques like Raman spectroscopy to detect carbonate vibrations (~1050 cm⁻¹) .
  • Error Mitigation : Standardize purge gas flow rates (e.g., N₂ vs. air) in TG-DTA to control oxidation pathways. Replicate experiments to distinguish artifacts from true intermediates.

Q. What statistical methods are recommended for analyzing catalytic activity data in heterogeneous systems involving lanthanum 2-ethylhexanoate?

  • Approach : Apply ANOVA to compare reaction yields across multiple batches. Use linear regression to correlate catalyst loading (e.g., 0.1–1.0 wt%) with product metrics (e.g., conversion efficiency).
  • Uncertainty Quantification : Report confidence intervals for kinetic parameters (e.g., Eₐ ± 5 kJ/mol) and use error bars in Arrhenius plots .

Experimental Design Considerations

Q. What controls are essential when evaluating lanthanum 2-ethylhexanoate’s role in nanoparticle synthesis?

  • Baseline Controls : Include reactions without the catalyst or with alternative carboxylates (e.g., cerium 2-ethylhexanoate ). Monitor particle size distribution via TEM/DLS.
  • Replication : Conduct triplicate trials to account for batch-to-batch variability in ligand purity .

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